molecular formula C9H16O3 B8710529 4-(2-Methoxyethoxy)cyclohexanone CAS No. 107025-45-6

4-(2-Methoxyethoxy)cyclohexanone

Cat. No. B8710529
CAS RN: 107025-45-6
M. Wt: 172.22 g/mol
InChI Key: PGZFKQFDWMMARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyethoxy)cyclohexanone is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxyethoxy)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyethoxy)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

107025-45-6

Product Name

4-(2-Methoxyethoxy)cyclohexanone

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

4-(2-methoxyethoxy)cyclohexan-1-one

InChI

InChI=1S/C9H16O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h9H,2-7H2,1H3

InChI Key

PGZFKQFDWMMARL-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCC(=O)CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 10 L round-bottomed flask 8-{[2-(methyloxy)ethyl]oxy}-1,4-dioxaspiro[4.5]decane D60 (151 g, 700 mmol) was dissolved in tetrahydrofuran (THF) (3000 mL) to give a colourless solution. 3M hydrochloric acid (2333 mL, 7000 mmol) was added. Reaction was allowed to stir at room temperature overnight. The organic solvent was partially evaporated under vacuum and then the aqueous layer was back extracted with DCM (3×500 mL). The organic phase was dried over Na2SO4, filtered and concentrated to obtain 121 g of crude material as yellow oil. The crude product was purified by Biotage® 75 L SiO2 column eluting with c-hex/EtOAc 8/2 to get title material (76 g; 63%).
Quantity
2333 mL
Type
reactant
Reaction Step One
Name
8-{[2-(methyloxy)ethyl]oxy}-1,4-dioxaspiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3000 mL
Type
solvent
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

8-{[2-(Methyloxy)ethyl]oxy}-1,4-dioxaspiro[4.5]decane (D60) (1.6 g, 7 mmol), was dissolved in 20 mL of THF and HCl (25 eq., 5M, 35 mL) was added at Rt. The mixture was stirred at Rt for 5 hr. THF was then evaporated and the aqueous was extracted with dichloromethane (2×). Organics were washed once with water, dried over Na2SO4, filtered and the solvent was evaporated to afford the title compound, 1.3 g, complete conversion as a pale yellow oil.
Name
8-{[2-(Methyloxy)ethyl]oxy}-1,4-dioxaspiro[4.5]decane
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two

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